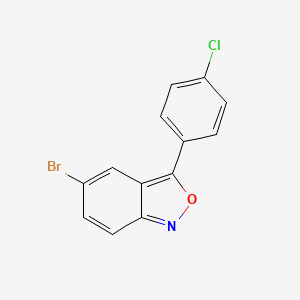

5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole

CAS No.: 887-90-1

Cat. No.: VC3890402

Molecular Formula: C13H7BrClNO

Molecular Weight: 308.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887-90-1 |

|---|---|

| Molecular Formula | C13H7BrClNO |

| Molecular Weight | 308.56 g/mol |

| IUPAC Name | 5-bromo-3-(4-chlorophenyl)-2,1-benzoxazole |

| Standard InChI | InChI=1S/C13H7BrClNO/c14-9-3-6-12-11(7-9)13(17-16-12)8-1-4-10(15)5-2-8/h1-7H |

| Standard InChI Key | XPEAUKHERPSOLK-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)Br)Cl |

| Canonical SMILES | C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)Br)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a benzisoxazole ring system (a fused benzene and isoxazole moiety) substituted at the 3-position with a 4-chlorophenyl group and at the 5-position with bromine. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets .

Table 1: Key Physicochemical Properties

Spectral Data

-

NMR (¹H): Peaks corresponding to aromatic protons (δ 7.26–7.99 ppm) and substituent-specific shifts for bromine and chlorine .

-

Mass Spectrometry: Molecular ion peak at m/z 308.56 (M⁺), with fragmentation patterns consistent with bromine and chlorophenyl groups .

Synthesis and Optimization

Classical Synthetic Routes

The Davis-Pizzini method remains the most cited approach, involving the condensation of nitroarenes with arylacetonitriles under basic conditions. For 5-bromo-3-(4-chlorophenyl)-2,1-benzisoxazole, the reaction between 4-chloronitrobenzene and brominated phenylacetonitrile derivatives proceeds via a carbanion intermediate, followed by cyclization .

Key Steps:

-

Nucleophilic Addition: The carbanion of phenylacetonitrile attacks the ortho-position of nitroarenes.

-

Cyclization: Intramolecular elimination of cyanide forms the isoxazole ring .

Modern Advancements

Recent protocols utilize silylating agents (e.g., chlorotrialkylsilanes) and strong bases (e.g., DBU or t-BuOK) to enhance yields (up to 90%) and reduce side products like acridines . Solvent systems such as THF-DMF mixtures improve reactivity for electron-deficient nitroarenes .

Physicochemical and Pharmacological Properties

Stability and Reactivity

The compound exhibits moderate thermal stability, decomposing above 400°C. Its low aqueous solubility (<0.6 µg/mL) necessitates formulation with co-solvents for biological testing .

Table 2: Reported Biological Activities

-

Antimicrobial Mechanism: Disruption of bacterial cell membrane integrity via hydrophobic interactions .

-

Anticancer Potential: Induction of apoptosis in cancer cells through topoisomerase inhibition .

Applications in Drug Development

Antimicrobial Agents

Derivatives of 5-bromo-3-(4-chlorophenyl)-2,1-benzisoxazole have shown potency against Gram-positive bacteria, with MIC values comparable to ampicillin . Structural modifications, such as introducing electron-withdrawing groups, enhance activity against drug-resistant strains .

Anticancer Scaffolds

The compound’s ability to intercalate DNA and inhibit topoisomerases positions it as a lead for oncology research. Hybrid analogs conjugated with amino acids exhibit improved tumor selectivity .

| Parameter | Value |

|---|---|

| Flash Point | 219.5°C |

| Auto-Ignition Temperature | Not determined |

| Storage Conditions | Cool, well-ventilated area |

Recent Research and Future Directions

Structural Modifications

Recent studies focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume